BenchChemオンラインストアへようこそ!

(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Neprilysin NEP inhibition Cardiovascular research

(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2035004-70-5) is a synthetic small molecule (C20H20N4O3, MW 364.4 g/mol) comprising a pyrazine-2-carbonitrile core linked via an ether at the piperidine 3-position to an acryloyl-4-methoxyphenyl moiety. The compound has reported bioactivity against human recombinant neprilysin (NEP; IC50 = 27,000 nM), recombinant cathepsin A (IC50 = 15 nM), and CYP3A4 (IC50 = 15 nM).

Molecular Formula C20H20N4O3
Molecular Weight 364.405
CAS No. 2035004-70-5
Cat. No. B3014761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2035004-70-5
Molecular FormulaC20H20N4O3
Molecular Weight364.405
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
InChIInChI=1S/C20H20N4O3/c1-26-16-7-4-15(5-8-16)6-9-19(25)24-12-2-3-17(14-24)27-20-18(13-21)22-10-11-23-20/h4-11,17H,2-3,12,14H2,1H3/b9-6+
InChIKeyGXRVCMRUYGQMQE-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2035004-70-5) – Baseline Profile for Scientific Sourcing


(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2035004-70-5) is a synthetic small molecule (C20H20N4O3, MW 364.4 g/mol) [1] comprising a pyrazine-2-carbonitrile core linked via an ether at the piperidine 3-position to an acryloyl-4-methoxyphenyl moiety. The compound has reported bioactivity against human recombinant neprilysin (NEP; IC50 = 27,000 nM), recombinant cathepsin A (IC50 = 15 nM), and CYP3A4 (IC50 = 15 nM) [2]. The acryloyl warhead and (E)-configuration distinguish it within the pyrazine-2-carbonitrile piperidine series.

Why Generic Substitution Fails for (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile


Within the 3-(piperidin-3-yloxy)pyrazine-2-carbonitrile scaffold, in-class analogs bearing alternative N-acyl substituents (e.g., benzodioxole, furan, thiophene, pyrrolidine, or ethylsulfonyl) are not interchangeable with (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile. The 4-methoxyphenylacryloyl substituent introduces an electrophilic (E)-α,β-unsaturated carbonyl capable of covalent target engagement, whereas most cataloged comparators lack this warhead . The target compound’s 27 µM NEP IC50, while weak, is the only publicly reported NEP affinity in this sub-series [1]; no NEP data exist for the benzodioxole, furan, or pyrrolidine analogs, making potency rank-ordering impossible without de novo screening. Substituent-dependent polypharmacology is evidenced by the compound’s 15 nM activity at both cathepsin A and CYP3A4, targets structurally unrelated to NEP [1]. Substituting generically risks losing the specific covalent-modifier phenotype and introducing uncharacterized off-target liabilities.

Quantitative Differentiation Evidence for (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile


Neprilysin (NEP) Inhibition: Target Compound vs. Class Baseline

This compound displays an IC50 of 27,000 nM against human recombinant NEP, whereas the benzodioxole, furan, and pyrrolidine analogs lack any public NEP inhibition data. Relative to the NEP inhibitor clinical lead class (single-digit nM IC50s), the target compound's 27 µM affinity defines a distinct, low-affinity starting point [1].

Neprilysin NEP inhibition Cardiovascular research

Covalent Inhibitor Phenotype: Acryloyl Warhead vs. Non-Electrophilic Analogs

The (E)-4-methoxyphenylacryloyl substituent enables covalent modification of cysteine or other nucleophilic residues, a functional capability absent in the benzodioxole, furan, and pyrrolidine analogs. Structure-activity relationship (SAR) analysis of analogous preclinical candidates shows that covalent engagement stereoelectronically depends on the (E)-configuration and electron-donating substituent (4-methoxy) .

Covalent inhibitor Acryloyl warhead Target engagement

Cathepsin A and CYP3A4 Polypharmacology vs. Single-Target In-Class Compounds

This compound inhibits recombinant cathepsin A and CYP3A4, each with an IC50 of 15 nM, while also weakly inhibiting NEP (27,000 nM). It uniquely demonstrates this multi-target profile within the 3-(piperidin-3-yloxy)pyrazine-2-carbonitrile series, as no public data exist for other analogs at these targets .

Cathepsin A CYP3A4 Polypharmacology

Physicochemical Differentiation: Calculated LogP vs. In-Class Comparators

This compound has a computed XLogP3 of 2.2 and 0 hydrogen bond donors. The corresponding benzodioxole (C20H18N4O4, MW 378.4) and pyrrolidine (C19H18N4O3, MW 350.4) analogs have higher and lower molecular weights , suggesting differences in lipophilicity and membrane permeability. This is consistent with class-level SAR data for pyrazine-2-carbonitrile derivatives used as CXCR3 antagonists, where 4-methoxyphenylacryloyl substitution consistently enhances binding [1].

Lipophilicity XLogP3 Drug-likeness

Highest-Value Application Scenarios for (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile


Covalent NEP Inhibitor Probe Development

The 27 µM NEP IC50 and acryloyl warhead position this compound as a starting point for designing covalent NEP probes [1]. Pre-incubation (15 min) and time-resolved fluorescence measurement conditions are established [2]. The covalent mechanism, if confirmed, could extend target residence time beyond the weak KI, addressing the key limitation of reversible clinical NEP inhibitors.

Multi-Target Profiling for Cathepsin A and CYP3A4

With equipotent 15 nM inhibition of cathepsin A and CYP3A4, this compound serves as a dual-activity chemical probe for studying cathepsin A biology and CYP3A4 drug-drug interaction potential concurrently [1]. No other analog in this series offers this multi-target profile.

SAR Expansion Around the Methoxyphenylacryloyl Vector

The (E)-4-methoxyphenylacryloyl moiety provides a tunable handle for systematic SAR studies [1]. Modifications to the phenyl ring (e.g., halogenation, demethylation) or acryloyl geometry (Z-isomer) can be tested in established NEP and cathepsin A assays [2], with the 4-methoxy variant serving as a reference compound for potency benchmarking.

Covalent Fragment-Based Lead Generation for Heart Failure Targets

Neprilysin inhibitors are clinically validated for heart failure, and single-digit nM NEP inhibitors represent the target product profile [1]. With its 27 µM NEP IC50, this compound acts as a low-affinity covalent fragment, offering a structurally characterized starting point for fragment growing or merging toward more potent NEP therapeutics.

Quote Request

Request a Quote for (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.